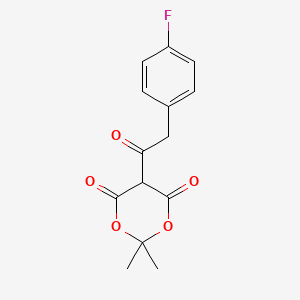

5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[2-(4-fluorophenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FO5/c1-14(2)19-12(17)11(13(18)20-14)10(16)7-8-3-5-9(15)6-4-8/h3-6,11H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZSWJPWJXNQHKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(C(=O)O1)C(=O)CC2=CC=C(C=C2)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

An In-depth Technical Guide to the Synthesis of 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

Abstract

This technical guide provides a comprehensive overview of the , a key pharmaceutical intermediate.[1] The document details the chemical principles, reaction mechanisms, and a step-by-step experimental protocol for the C-acylation of Meldrum's acid. Authored for researchers and drug development professionals, this guide emphasizes the causality behind experimental choices, ensuring both scientific integrity and practical reproducibility. Key discussions include the unique reactivity of Meldrum's acid, the selection of reagents, and methods for product characterization.

Introduction: The Significance of Acyl Meldrum's Acids

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a uniquely versatile reagent in organic synthesis.[2][3] First synthesized in 1908, its high acidity (pKa ≈ 4.97) and rigid cyclic structure make the C-5 methylene protons readily removable, creating a soft, stabilized carbanion.[4][5] This reactivity allows for efficient alkylation and acylation reactions at the C-5 position.[6]

The target molecule, this compound, is an acyl derivative of Meldrum's acid. Such compounds are valuable as synthetic equivalents of acylketenes and serve as precursors for a wide range of molecules, including β-keto esters, carboxylic acids, and various heterocyclic systems.[7][8][9] The incorporation of a fluorophenyl moiety is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This guide focuses on the direct acylation of Meldrum's acid with 4-fluorophenylacetyl chloride, a robust and high-yielding synthetic route.

Synthetic Strategy and Core Mechanism

The synthesis hinges on a single key transformation: the C-acylation of Meldrum's acid with an appropriate acylating agent.

Retrosynthetic Analysis:

Caption: Retrosynthetic disconnection of the target molecule.

The Acidity of Meldrum's Acid

The unusually high acidity of Meldrum's acid compared to acyclic analogues like dimethyl malonate is a topic of significant interest. In 2004, Ohwada and co-workers proposed that the constrained boat conformation of the 1,3-dioxane ring forces a specific orbital alignment.[4] This conformation leads to a strong destabilization of the C-H bond at the C-5 position, facilitating proton abstraction to form a stable enolate.[4]

Mechanism of Acylation

The acylation reaction proceeds via the formation of the Meldrum's acid enolate, which then acts as a nucleophile. A common and effective method employs pyridine as a base in an aprotic solvent like dichloromethane (CH₂Cl₂).[2][10]

The mechanism involves two primary functions of pyridine:

-

Base: Pyridine deprotonates Meldrum's acid to generate the nucleophilic enolate.

-

Nucleophilic Catalyst & Acid Scavenger: Pyridine can attack the highly electrophilic 4-fluorophenylacetyl chloride to form a reactive N-acylpyridinium salt. This intermediate is even more susceptible to nucleophilic attack by the Meldrum's acid enolate. The pyridine also neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.

The resulting 5-acyl Meldrum's acid is a β-dicarbonyl compound that exists almost exclusively in its more stable enol tautomeric form.[2][8][10]

Caption: Simplified workflow of pyridine-mediated acylation.

Experimental Protocol

This protocol is adapted from a well-established procedure for the acylation of Meldrum's acid.[10] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Properties |

| Meldrum's Acid | C₆H₈O₄ | 144.13[11] | 7.21 g | 50.0 | White crystalline solid[4] |

| 4-Fluorophenylacetyl Chloride | C₈H₆ClFO | 172.58[12] | 8.63 g | 50.0 | Clear, pale yellow liquid[13] |

| Pyridine (anhydrous) | C₅H₅N | 79.10 | 9.5 mL (118 mmol) | 118 | Anhydrous, <0.005% water |

| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | ~150 mL | - | Anhydrous, aprotic solvent |

| Hydrochloric Acid (2 M) | HCl | 36.46 | ~100 mL | - | Aqueous solution |

| Saturated Sodium Chloride | NaCl | 58.44 | ~50 mL | - | Aqueous solution (brine) |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Drying agent |

Step-by-Step Procedure

-

Reaction Setup: Place a solution of Meldrum's acid (7.21 g, 50.0 mmol) in anhydrous dichloromethane (75 mL) into a 250 mL round-bottomed flask equipped with a magnetic stirrer and a dropping funnel.

-

Cooling and Base Addition: Cool the flask in an ice-water bath (0 °C). Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine (9.5 mL, 118 mmol) to the stirred solution over 10 minutes.

-

Acyl Chloride Addition: Prepare a solution of 4-fluorophenylacetyl chloride (8.63 g, 50.0 mmol) in anhydrous dichloromethane (50 mL) and add it to the reaction mixture dropwise via the dropping funnel over a period of 1-2 hours. Maintain the temperature at 0 °C throughout the addition.

-

Reaction Progression: After the addition is complete, continue stirring the mixture at 0 °C for one hour, then remove the ice bath and allow the reaction to stir for an additional hour at room temperature. The mixture will typically appear as a cloudy, orange or yellow suspension.

-

Aqueous Workup: Dilute the reaction mixture with 30 mL of dichloromethane and pour it into a separatory funnel containing 100 mL of cold 2 M hydrochloric acid. Shake vigorously and separate the organic layer.

-

Extraction: Extract the aqueous layer twice more with 25 mL portions of dichloromethane.

-

Washing: Combine all organic extracts and wash them sequentially with two 25 mL portions of 2 M hydrochloric acid and once with 50 mL of saturated sodium chloride solution (brine).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and remove the solvent using a rotary evaporator.

-

Isolation: The resulting product, this compound, is typically isolated as a pale-yellow solid in high yield and purity.[10] Further purification, if necessary, can be achieved by recrystallization from a solvent system like ether-hexane or dichloromethane-hexane.

Product Characterization

The structure of the final product should be confirmed using standard analytical techniques. Based on analogous structures, the following spectral characteristics are expected:[10]

-

¹H NMR (in CDCl₃):

-

δ ≈ 1.7 ppm (s, 6H): Two equivalent methyl groups of the dioxinone ring (gem-dimethyl).

-

δ ≈ 4.3 ppm (s, 2H): Methylene protons (CH₂) of the acetyl group.

-

δ ≈ 7.0-7.3 ppm (m, 4H): Aromatic protons of the 4-fluorophenyl ring.

-

δ ≈ 15.0 ppm (br s, 1H): Highly deshielded enolic proton, indicative of strong intramolecular hydrogen bonding.

-

-

¹³C NMR (in CDCl₃): Expected signals for the gem-dimethyl carbons, the dioxinone carbonyls, the methylene carbon, the enolic carbons, the quaternary carbon of the dioxinone ring, and the aromatic carbons.

-

FT-IR (thin film or KBr): Strong carbonyl stretching frequencies for the dione and the enolized ketone, typically in the range of 1580-1750 cm⁻¹. C-F stretching will also be present.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the product's molecular weight (280.25 g/mol ) should be observed.[1]

Conclusion

The is a straightforward and efficient C-acylation reaction. The high acidity of Meldrum's acid, combined with a pyridine-mediated reaction with 4-fluorophenylacetyl chloride, provides the target compound in high yield. The product, a stable enol, is a valuable intermediate for further synthetic transformations in pharmaceutical and materials science research. This guide provides the necessary theoretical background and a detailed, reproducible protocol to aid researchers in its successful synthesis.

References

-

Chen, B. (1991). MELDRUM'S ACID IN ORGANIC SYNTHESIS. HETEROCYCLES, 32(3), 529. Available at: [Link]

-

Al-Bayati, R. I. H., & Jaber, S. H. (2020). Synthesis, characterization and evaluation of 5-alkylidene meldrum’s acid derivatives as multifunction lubricating oil additives. Eurasian Chemical Communications, 2(9), 996-1003. Available at: [Link]

-

Wikipedia. (n.d.). Meldrum's acid. Retrieved from [Link]

-

Waser, J., & Toste, F. D. (2009). Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon−Carbon Bond-Forming Processes. Accounts of Chemical Research, 42(1), 136-146. Available at: [Link]

-

Chemistry Stack Exchange. (2020). Mechanism for synthesis of Meldrum's Acid. Retrieved from [Link]

-

Stancheva, S., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study. Molecules, 28(4), 1794. Available at: [Link]

-

Rachoń, J., et al. (2014). Acyl Meldrum's acid derivatives: Application in organic synthesis. Central European Journal of Chemistry, 12(1), 1-32. Available at: [Link]

-

Waser, J., et al. (2005). Meldrum's acids as acylating agents in the catalytic intramolecular Friedel-Crafts reaction. Organic Letters, 7(8), 1533-1536. Available at: [Link]

-

No Added Chemicals. (2011). Meldrum's acid. Retrieved from [Link]

-

ResearchGate. (1999). Acylation Studies with Meldrum's Acid. Retrieved from [Link]

-

Organic Syntheses. (2020). Preparation of a Donor-Acceptor Stenhouse Adduct (DASA): 5-((2Z,4E)-5-(Diethylamino)-2-hydroxypenta-2,4-dien-1-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. Retrieved from [Link]

-

Organic Syntheses. (1981). METHYL PHENYLACETYLACETATE FROM MELDRUM'S ACID: METHYL 3-OXO-4-PHENYLBUTANOATE. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Mechanistic Investigation of the Selective Reduction of Meldrum's Acids to β-Hydroxy Acids using SmI2 and H2O. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorophenylacetyl chloride. Retrieved from [Link]

-

UiTM Institutional Repository. (2021). A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. Retrieved from [Link]

-

PubChem. (n.d.). 2,2-Dimethyl-1,3-dioxane-4,6-dione. Retrieved from [Link]

-

ResearchGate. (2019). Synthetic return of the Meldrum's acid. 2,2-dimethyl-1,3-dioxane- 4,6-dione assisted formation of tetrahydroquinolin-2-one derivatives. Short synthetic pathway to the biologically useful scaffold. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,2-Dimethyl-m-dioxane-4,6-dione - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

- 1. 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione_TargetMol [targetmol.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Application and toxicological of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]

- 4. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 5. 2,2-Dimethyl-1,3-dioxane-4,6-dione | 2033-24-1 [chemicalbook.com]

- 6. Meldrum's acid [chem-is-you.blogspot.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 2,2-Dimethyl-1,3-dioxane-4,6-dione | C6H8O4 | CID 16249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-Fluorophenylacetyl chloride | C8H6ClFO | CID 3744988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of the pharmaceutical intermediate, 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Strategic Importance

This compound is a highly functionalized derivative of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). Meldrum's acid and its derivatives are renowned for their unique reactivity and serve as versatile building blocks in organic synthesis.[1][2] The high acidity of the C-5 proton and the rigid dioxinone ring structure make these compounds valuable precursors for a wide array of complex molecules.[1][3]

The title compound, with its 4-fluorophenylacetyl moiety, is of particular interest in medicinal chemistry. The introduction of a fluorine atom into a phenyl ring is a common strategy in drug design to modulate metabolic stability, binding affinity, and pharmacokinetic properties. Consequently, this intermediate is a key component in the synthesis of various active pharmaceutical ingredients (APIs).[4][5] Derivatives of Meldrum's acid have shown a broad spectrum of biological activities, including potential anticancer and antimicrobial properties.[6][7]

This guide will elucidate the synthetic pathway to this valuable intermediate, detail its full characterization, and discuss its potential applications, thereby providing a robust resource for its utilization in research and development.

Synthesis of this compound

The synthesis of the title compound is achieved through the acylation of Meldrum's acid with 2-(4-fluorophenyl)acetyl chloride. This reaction is a classic example of C-acylation at the highly acidic C-5 position of Meldrum's acid.

Reaction Scheme

Caption: General reaction scheme for the synthesis.

Experimental Protocol

This protocol is based on established methods for the acylation of Meldrum's acid.

Materials:

-

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

-

2-(4-Fluorophenyl)acetyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (2 M)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Meldrum's acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add anhydrous pyridine (2.0-2.5 eq) dropwise to the stirred solution under a nitrogen atmosphere.

-

Acylation: Dissolve 2-(4-fluorophenyl)acetyl chloride (1.0 eq) in anhydrous DCM and add this solution dropwise to the reaction mixture at 0 °C over a period of 1-2 hours.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then warm to room temperature and stir for another 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into ice-cold 2 M hydrochloric acid. Separate the organic layer and wash it sequentially with 2 M HCl, water, and saturated brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford the pure this compound as a solid.

Physicochemical and Spectroscopic Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₃FO₅ |

| Molecular Weight | 280.25 g/mol |

| Appearance | Expected to be a white to pale yellow solid |

| Melting Point | Not available in literature; expected to be comparable to similar acyl Meldrum's acids |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.7 | s | 6H | -C(CH₃)₂ |

| ~4.0 | s | 2H | -C(O)CH₂-Ar |

| ~7.1 | t | 2H | Aromatic protons ortho to Fluorine |

| ~7.3 | m | 2H | Aromatic protons meta to Fluorine |

| ~15-17 | br s | 1H | Enolic -OH |

Note: 5-Acyl Meldrum's acid derivatives typically exist in their enol form, giving rise to a characteristic downfield signal for the enolic proton.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

| Chemical Shift (δ, ppm) | Assignment |

| ~27 | -C(CH₃)₂ |

| ~45 | -C(O)CH₂-Ar |

| ~92 | C-5 of dioxinone ring |

| ~105 | -O-C(CH₃)₂-O- |

| ~116 (d, J≈21 Hz) | Aromatic C-H ortho to Fluorine |

| ~131 (d, J≈8 Hz) | Aromatic C-H meta to Fluorine |

| ~130 (d, J≈3 Hz) | Aromatic C ipso to CH₂ |

| ~162 (d, J≈245 Hz) | Aromatic C ipso to Fluorine |

| ~165 | C-4 and C-6 of dioxinone ring |

| ~175 | C=O of enol |

| ~195 | C=O of acetyl group |

Note: The carbon signals of the fluorophenyl ring will exhibit splitting due to C-F coupling.

IR (Infrared) Spectroscopy:

| Wavenumber (cm⁻¹) | Assignment |

| ~3000-2800 | C-H stretching (aliphatic) |

| ~1740 | C=O stretching (dioxinone ring) |

| ~1680 | C=O stretching (acetyl group) |

| ~1600 | C=C stretching (enol and aromatic) |

| ~1200 | C-F stretching |

Mass Spectrometry (MS):

-

Expected [M+H]⁺: 281.08

-

Expected [M+Na]⁺: 303.06

-

Fragmentation Pattern: Likely to show loss of acetone (58 amu) and carbon dioxide (44 amu).

Experimental Workflow and Logic

The choice of reagents and conditions in the synthesis is critical for achieving a high yield and purity of the final product.

Caption: Workflow from synthesis to characterization.

Causality behind Experimental Choices:

-

Anhydrous Conditions: Meldrum's acid and acyl chlorides are sensitive to moisture. The use of anhydrous solvents and a nitrogen atmosphere prevents hydrolysis of the starting materials and product.

-

Pyridine as a Base: Pyridine serves a dual purpose. It deprotonates the highly acidic C-5 proton of Meldrum's acid to form the reactive nucleophile. It also acts as a scavenger for the HCl gas generated during the reaction, driving the equilibrium towards the product.

-

Low-Temperature Addition: The dropwise addition of the acyl chloride at 0 °C helps to control the exothermic reaction and minimize the formation of side products.

-

Aqueous Work-up with HCl: Washing with dilute HCl is crucial to remove the excess pyridine and the pyridinium hydrochloride salt formed during the reaction.

Applications and Future Directions

As a pharmaceutical intermediate, this compound is a valuable precursor for the synthesis of more complex, biologically active molecules. The reactive nature of the acyl Meldrum's acid moiety allows for a variety of subsequent transformations.

Potential Synthetic Transformations:

-

Decarboxylative Ketonization: Thermal decomposition of the compound can lead to the formation of a ketene intermediate, which can be trapped with various nucleophiles.

-

Heterocycle Synthesis: The 1,3-dicarbonyl functionality is a classic precursor for the synthesis of a wide range of heterocyclic systems, such as pyrimidines, pyrazoles, and isoxazoles, which are common scaffolds in drug discovery.

-

Further Functionalization: The methylene group of the acetyl side chain can be further functionalized to introduce additional diversity into the molecular structure.

The presence of the 4-fluorophenyl group makes this intermediate particularly relevant for the development of drugs targeting a wide range of therapeutic areas where this motif is known to be beneficial.

Conclusion

This technical guide has provided a detailed protocol for the synthesis and a comprehensive overview of the characterization of this compound. The information presented herein is intended to be a valuable resource for scientists and researchers, enabling them to confidently synthesize, purify, and utilize this important pharmaceutical intermediate in their drug discovery and development endeavors.

References

-

PubChem. (n.d.). 2,2-Dimethyl-5-[2-(2,4,5-trifluoro-phenyl)-acetyl]-[8]dioxane-4,6-dione. Retrieved from [Link]

-

Regular Article. (n.d.). Organic Chemistry Research. Retrieved from [Link]

-

Szostak, M., Lyons, T. W., Spain, M., & Procter, D. J. (n.d.). Mechanistic Investigation of the Selective Reduction of Meldrum's Acids to β-Hydroxy Acids using SmI2 and H2O. The Royal Society of Chemistry. Retrieved from [Link]

-

Wikipedia. (2023, November 28). Meldrum's acid. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1,3-Dioxane-4,6-dione, 2,2-dimethyl-. Retrieved from [Link]

-

PubChem. (n.d.). 2,2-Dimethyl-1,3-dioxane-4,6-dione. Retrieved from [Link]

-

A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. (2021). UiTM Institutional Repository. Retrieved from [Link]

-

Trocka, A., Hromova, A., & Makowiec, S. (n.d.). Synthetic return of the Meldrum's acid. 2,2-dimethyl-1,3-dioxane- 4,6-dione assisted formation of tetrahydroquinolin-2-one derivatives. Short synthetic pathway to the biologically useful scaffold. ResearchGate. Retrieved from [Link]

- Anticancer 1,3-dioxane-4,6-dione derivatives and method of combinatorial synthesis thereof. (2021). Google Patents.

- 5-Fluorinated derivatives of Meldrum's acid (5-fluoro-1,3-dioxane-4,6-dione derivatives), methods for their preparation and their use as solvent additives in lithium ion batteries. (n.d.). Google Patents.

-

Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. (2023). PubMed Central. Retrieved from [Link]

Sources

- 1. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 2. Application and toxicological of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]

- 3. 2,2-Dimethyl-1,3-dioxane-4,6-dione | 2033-24-1 [chemicalbook.com]

- 4. 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione_TargetMol [targetmol.com]

- 5. 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) Online | 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) Manufacturer and Suppliers [scimplify.com]

- 6. researchgate.net [researchgate.net]

- 7. patents.justia.com [patents.justia.com]

- 8. orgchemres.org [orgchemres.org]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione, a key pharmaceutical intermediate.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, a detailed synthesis protocol, and the scientific rationale behind its utility in organic synthesis.

Introduction: A Versatile Building Block

This compound belongs to the family of acyl derivatives of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione).[2] Meldrum's acid itself is a highly versatile reagent in organic synthesis, prized for the high acidity of the methylene protons at the C-5 position and its rigid cyclic structure.[3][4][5] These features make it an excellent scaffold for a variety of chemical transformations, including alkylations and acylations, allowing for the construction of complex molecular architectures.[3][4] The title compound, an acylated derivative, serves as a valuable intermediate for synthesizing a range of biologically active molecules and natural products.[1][6]

Physicochemical Properties

The introduction of the 2-(4-fluorophenyl)acetyl group at the C-5 position of Meldrum's acid significantly influences its chemical properties. While experimental data for this specific derivative is not extensively published, we can infer its key characteristics based on the well-documented properties of Meldrum's acid and its analogues.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃FO₅ | [1] |

| Molecular Weight | 280.25 g/mol | [1] |

| Appearance | Likely a pale-yellow or off-white solid | Inferred from similar compounds[7] |

| Melting Point | Expected to be in the range of 90-150 °C (with decomposition) | Inferred from Meldrum's acid and its derivatives[3] |

| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in water. | Inferred from general properties of Meldrum's acid derivatives.[3] |

| Acidity (pKa) | The enol form is expected to be acidic. | Inferred from similar acyl Meldrum's acid derivatives.[2] |

Synthesis and Mechanism

The synthesis of this compound is typically achieved through the acylation of Meldrum's acid with a suitable acylating agent, such as 2-(4-fluorophenyl)acetyl chloride. This reaction is generally carried out in the presence of a base to deprotonate the acidic C-5 position of Meldrum's acid, facilitating nucleophilic attack on the acyl chloride.

Synthetic Pathway

The overall synthetic transformation is depicted below:

Sources

- 1. 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione_TargetMol [targetmol.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 4. Meldrum's acid [chem-is-you.blogspot.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Application and toxicological of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

spectroscopic data for 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

Authored by: A Senior Application Scientist

Introduction

This compound is a key pharmaceutical intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its molecular structure combines the highly reactive Meldrum's acid scaffold with a fluorinated phenylacetyl side chain, making it a versatile building block in medicinal chemistry.[2][3] The precise structural confirmation and purity assessment of this compound are paramount to ensure the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive overview of the predicted spectroscopic data for this molecule and outlines the methodologies for its empirical verification.

This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic properties of this intermediate. The insights provided herein are grounded in established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), and are supported by data from structurally related compounds.

Molecular Structure and Predicted Spectroscopic Behavior

The chemical structure of this compound is presented below. The molecule possesses several key features that will be reflected in its spectroscopic data:

-

Meldrum's Acid Core: A rigid 1,3-dioxane-4,6-dione ring with two magnetically equivalent methyl groups.[4]

-

Acyl Side Chain: A -(C=O)-CH₂- group connecting the Meldrum's acid core to the phenyl ring.

-

4-Fluorophenyl Group: A para-substituted benzene ring with a fluorine atom, which will influence the electronic environment of the aromatic protons and carbons.

The following sections will detail the predicted spectroscopic data based on these structural features and provide protocols for their experimental acquisition.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the number and connectivity of protons in a molecule. The predicted ¹H NMR spectrum of the title compound in a suitable deuterated solvent (e.g., CDCl₃) would exhibit the following signals:

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.7 | Singlet | 6H | 2 x -CH₃ | The two methyl groups on the dioxane ring are chemically equivalent and appear as a sharp singlet. This is consistent with data for other Meldrum's acid derivatives.[5] |

| ~4.0 | Singlet | 2H | -CH₂- | The methylene protons of the acetyl group are expected to appear as a singlet. |

| ~7.1 | Triplet | 2H | Ar-H | The two aromatic protons ortho to the fluorine atom will be coupled to the fluorine and the adjacent proton, appearing as a triplet. |

| ~7.3 | Doublet of doublets | 2H | Ar-H | The two aromatic protons meta to the fluorine atom will be coupled to the adjacent aromatic proton and the fluorine atom. |

| ~16.5 | Broad Singlet | 1H | Enol -OH | The compound is expected to exist predominantly in its enol form, giving rise to a downfield signal for the enolic proton. |

Experimental Protocol for ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Spectral Width: 0-18 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-32, depending on the sample concentration.

-

-

Data Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~27 | -CH₃ | The methyl carbons of the dioxane ring.[5] |

| ~45 | -CH₂- | The methylene carbon of the acetyl group. |

| ~92 | C5 of dioxane | The carbon at position 5 of the Meldrum's acid ring. |

| ~105 | C2 of dioxane | The quaternary carbon of the dioxane ring bearing the two methyl groups.[5] |

| ~116 (d, J ≈ 22 Hz) | Ar-C (ortho to F) | Aromatic carbons ortho to the fluorine atom, showing coupling to fluorine. |

| ~131 (d, J ≈ 8 Hz) | Ar-C (meta to F) | Aromatic carbons meta to the fluorine atom, showing coupling to fluorine. |

| ~135 (d, J ≈ 3 Hz) | Ar-C (ipso to acetyl) | The aromatic carbon attached to the acetyl group. |

| ~163 (d, J ≈ 248 Hz) | Ar-C (ipso to F) | The aromatic carbon directly attached to the fluorine atom, exhibiting a large one-bond C-F coupling constant. |

| ~165 | C4/C6 of dioxane | The carbonyl carbons of the Meldrum's acid ring.[5] |

| ~195 | -C=O (acetyl) | The carbonyl carbon of the acetyl group. |

| ~175 | Enol C=C-OH | The enolic carbon of the acyl side chain. |

Experimental Protocol for ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Utilize a ¹³C probe on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

-

Data Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz, followed by phase and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3000-2800 | C-H stretch | Aliphatic C-H | From the methyl and methylene groups. |

| ~1770 and ~1740 | C=O stretch | Dioxane-dione carbonyls | Asymmetric and symmetric stretching of the two carbonyl groups in the Meldrum's acid ring.[6] |

| ~1680 | C=O stretch | Acetyl carbonyl | The carbonyl of the side chain.[6] |

| ~1600 | C=C stretch | Aromatic ring | Characteristic C=C stretching of the phenyl ring. |

| ~1250 | C-F stretch | Aryl-F | Strong absorption due to the C-F bond. |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): The expected molecular weight of C₁₄H₁₃FO₅ is 280.25 g/mol .[1] The mass spectrum should show a peak corresponding to this molecular ion.

-

Key Fragmentation Pathways:

-

Loss of acetone (58 Da) from the Meldrum's acid moiety is a common fragmentation pathway for these compounds.

-

Cleavage of the acyl side chain, leading to fragments corresponding to the 4-fluorophenylacetyl group and the Meldrum's acid core.

-

Loss of CO and CO₂ from the dione ring.

-

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

-

Instrument Setup: Use an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Acquisition: Acquire the spectrum in positive or negative ion mode.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to propose structures for the major fragment ions.

Data Integration and Structural Confirmation

The definitive structural confirmation of this compound relies on the synergistic interpretation of all spectroscopic data.

-

The ¹H and ¹³C NMR data will confirm the connectivity of the atoms and the presence of the key structural motifs.

-

The IR spectrum will verify the presence of the characteristic functional groups, particularly the carbonyls and the C-F bond.

-

The mass spectrum will confirm the molecular weight and provide further structural information through its fragmentation pattern.

Visualizations

Caption: Molecular structure of the target compound.

Sources

- 1. 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione_TargetMol [targetmol.com]

- 2. Application and toxicological of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]

- 3. Buy 5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione (EVT-5205187) [evitachem.com]

- 4. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 5. rsc.org [rsc.org]

- 6. orgchemres.org [orgchemres.org]

An In-depth Technical Guide to 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

This technical guide provides a comprehensive overview of 5-(2-(4-fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical identity, synthesis, and potential applications, grounded in established scientific principles.

IUPAC Nomenclature and Chemical Structure

The formal IUPAC name for the compound is 5-[2-(4-fluorophenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione .[1] This nomenclature precisely describes the molecular architecture, which is built upon the foundational scaffold of Meldrum's acid.

Core Structure: The base of the molecule is 2,2-dimethyl-1,3-dioxane-4,6-dione, a heterocyclic compound commonly known as Meldrum's acid.[2][3] This parent structure is characterized by a six-membered ring containing two oxygen atoms and two carbonyl groups, with two methyl groups attached to the carbon atom between the oxygens.[2][3]

Substitution: The acyl group, 2-(4-fluorophenyl)acetyl, is attached at the 5-position of the Meldrum's acid ring. This substituent consists of a phenylacetyl group with a fluorine atom at the para-position of the phenyl ring.

The chemical structure of this compound is depicted below:

Caption: 2D structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of this compound is primarily achieved through the acylation of Meldrum's acid.[4][5] This reaction leverages the high acidity of the C-5 methylene protons of Meldrum's acid (pKa ≈ 4.97), which is a consequence of the two flanking carbonyl groups and the rigid cyclic structure that enhances carbanion stability.[2][6][7]

The Acylation of Meldrum's Acid: A Step-by-Step Rationale

The general procedure involves the reaction of Meldrum's acid with an activated form of 2-(4-fluorophenyl)acetic acid, typically the corresponding acyl chloride, in the presence of a base.[8]

Step 1: Deprotonation of Meldrum's Acid

The reaction is initiated by the deprotonation of Meldrum's acid at the C-5 position by a suitable base, such as pyridine. Pyridine serves as a mild base that is sufficient to deprotonate the highly acidic methylene group, forming a nucleophilic enolate intermediate. The use of a mild base is crucial to avoid unwanted side reactions.

Step 2: Nucleophilic Acyl Substitution

The resulting enolate of Meldrum's acid then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-(4-fluorophenyl)acetyl chloride. This is a classic nucleophilic acyl substitution reaction. The chloride ion is subsequently eliminated as a leaving group, leading to the formation of the C-C bond at the C-5 position and yielding the final product.

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of the title compound, adapted from established methods for the acylation of Meldrum's acid.[8]

Materials:

-

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

-

2-(4-Fluorophenyl)acetyl chloride

-

Pyridine, anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 2 M solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve Meldrum's acid in anhydrous dichloromethane.

-

Basification: Cool the solution to 0°C in an ice bath. To this solution, add anhydrous pyridine dropwise with stirring.

-

Acylation: Prepare a solution of 2-(4-fluorophenyl)acetyl chloride in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, continue stirring the reaction mixture at 0°C for one hour, followed by stirring at room temperature for an additional hour to ensure the reaction goes to completion.

-

Work-up: Dilute the reaction mixture with dichloromethane and pour it into a separatory funnel containing a mixture of 2 M hydrochloric acid and crushed ice.

-

Extraction: Separate the organic layer. Extract the aqueous layer with two additional portions of dichloromethane.

-

Washing and Drying: Combine the organic extracts and wash them sequentially with 2 M hydrochloric acid and saturated brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ether-hexane) to yield the pure compound.

Physicochemical Properties and Spectroscopic Data

The acyl derivatives of Meldrum's acid, such as the title compound, are typically crystalline solids.[8] Due to the presence of the β-dicarbonyl system, these compounds can exist in equilibrium with their enol tautomer. Spectroscopic data for a closely related compound, 2,2-dimethyl-5-phenylacetyl-1,3-dioxane-4,6-dione, shows a broad singlet in the ¹H NMR spectrum around δ 15.0, which is characteristic of the enolic proton.[8]

Expected Spectroscopic Characteristics:

-

¹H NMR: Signals corresponding to the gem-dimethyl protons of the dioxane ring, the methylene protons of the acetyl group, the aromatic protons of the fluorophenyl ring, and a potential broad signal for the enolic proton.

-

¹³C NMR: Resonances for the carbonyl carbons, the quaternary carbon of the dioxane ring, the methyl carbons, the methylene carbon of the acetyl group, and the aromatic carbons.

-

IR Spectroscopy: Strong absorption bands corresponding to the carbonyl stretching vibrations.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (280.25 g/mol ).[9]

Table of Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃FO₅ | [9] |

| Molecular Weight | 280.25 g/mol | [9] |

| Appearance | Expected to be a solid | [8] |

Applications in Organic Synthesis

This compound is a valuable pharmaceutical intermediate.[9] Acyl Meldrum's acids are versatile reagents in organic synthesis, primarily serving as precursors to β-keto esters and acylketenes.[6][10][11]

1. Synthesis of β-Keto Esters:

Acyl Meldrum's acids readily undergo alcoholysis when heated in the presence of an alcohol.[8] This reaction proceeds via the formation of an acylketene intermediate, which is then trapped by the alcohol to yield a β-keto ester. This method is often preferred over traditional methods due to its high efficiency and the ease of handling Meldrum's acid derivatives.

2. Generation of Acylketenes:

Thermolysis or flash vacuum pyrolysis of acyl Meldrum's acids results in the elimination of acetone and carbon dioxide to generate highly reactive acylketene intermediates.[2][6] These intermediates can participate in a variety of cycloaddition reactions and other transformations, providing access to a wide range of complex molecular architectures.

The utility of the title compound in these transformations makes it a key building block in the synthesis of more complex, biologically active molecules.

Conclusion

This compound is a well-defined chemical entity with significant applications in synthetic organic chemistry, particularly in the pharmaceutical industry. Its synthesis via the acylation of Meldrum's acid is a robust and well-understood process. The unique reactivity of this and other acyl Meldrum's acids as precursors to β-keto esters and acylketenes underscores their importance as versatile synthetic intermediates. This guide has provided a comprehensive overview of its nomenclature, structure, synthesis, and applications, intended to support the endeavors of researchers and professionals in the field of drug development and chemical synthesis.

References

-

Meldrum's acid - Wikipedia. Available from: [Link]

-

Meldrum's Acids as Acylating Agents in the Catalytic Intramolecular Friedel−Crafts Reaction | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

-

Full article: Acylation Studies with Meldrum's Acid. Available from: [Link]

-

Acylation of Meldrum's acid - YouTube. Available from: [Link]

-

Meldrum's acid - Organic Syntheses Procedure. Available from: [Link]

-

2,2-Dimethyl-5-[2-(2,4,5-trifluoro-phenyl)-acetyl]-[2][4]dioxane-4,6-dione | C14H11F3O5 | CID 49784075 - PubChem. Available from: [Link]

-

5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione - PubChem. Available from: [Link]

-

5-Acetyl-2,2-dimethyl-1,3- dioxane-4,6-dione (AcetylMeldrum's Acid) - ChemBK. Available from: [Link]

-

Mechanistic Investigation of the Selective Reduction of Meldrum's Acids to β-Hydroxy Acids using SmI2 and H2O - The Royal Society of Chemistry. Available from: [Link]

-

2,2-Dimethyl-1,3-dioxane-4,6-dione - PubChem - NIH. Available from: [Link]

-

Acyl Meldrum's acid derivatives: Application in organic synthesis - ResearchGate. Available from: [Link]

-

2,2-Dimethyl-m-dioxane-4,6-dione - Optional[1H NMR] - Spectrum - SpectraBase. Available from: [Link]

-

A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION - UiTM Institutional Repository. Available from: [Link]

-

Synthetic return of the Meldrum's acid. 2,2-dimethyl-1,3-dioxane- 4,6-dione assisted formation of tetrahydroquinolin-2-one derivatives. Short synthetic pathway to the biologically useful scaffold - ResearchGate. Available from: [Link]

-

Best Meldrum Acid: Properties, Synthesis & Key Applications - Gunjal Industries. Available from: [Link]

-

5-[(4-Acetylphenyl)aminomethylene]-2,2-dimethyl-1,3-dioxane-4,6-dione - ResearchGate. Available from: [Link]

-

Synthetic return of the Meldrum's acid. 2,2-dimethyl-1,3-dioxane- 4,6-dione assisted formation of tetrahydroquinolin-2-... - OUCI. Available from: [Link]

Sources

- 1. 2,2-Dimethyl-5-[2-(2,4,5-trifluoro-phenyl)-acetyl]-[1,3]dioxane-4,6-dione | C14H11F3O5 | CID 49784075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 3. 2,2-Dimethyl-1,3-dioxane-4,6-dione | C6H8O4 | CID 16249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. youtube.com [youtube.com]

- 6. Application and toxicological of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]

- 7. Best Meldrum Acid: Properties, Synthesis & Key Applications [gunjalindustries.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione_TargetMol [targetmol.com]

- 10. researchgate.net [researchgate.net]

- 11. Page loading... [guidechem.com]

A Comprehensive Technical Guide to 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione: A Key Intermediate in Modern Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern drug discovery and development, the efficient synthesis of complex molecular architectures is paramount. The compound 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione, a specialized derivative of Meldrum's acid, has emerged as a critical intermediate in the synthesis of high-value pharmaceuticals. Its strategic importance lies in its ability to serve as a highly reactive and versatile building block, particularly in the construction of bioactive heterocyclic systems. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its pivotal role in the production of leading therapeutic agents.

The subject of this guide is identified by the CAS Number: 1174047-11-0 .[1] It is primarily recognized for its role as a key precursor in the synthesis of Sitagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[2][3][4] The fluorophenylacetyl moiety, coupled with the reactive 1,3-dioxane-4,6-dione core, makes this molecule an ideal synthon for introducing key pharmacophoric elements.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective handling, reaction optimization, and scale-up. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1174047-11-0 | Generic |

| Molecular Formula | C₁₄H₁₃FO₅ | [5] |

| Molecular Weight | 280.25 g/mol | [5] |

| Appearance | Expected to be an off-white to pale yellow solid | General knowledge based on related compounds |

| Solubility | Soluble in many organic solvents such as acetonitrile, dichloromethane, and tetrahydrofuran. | General knowledge based on related compounds |

Synthesis and Mechanism

The synthesis of this compound is a prime example of the strategic application of Meldrum's acid chemistry. The high acidity of the C-5 protons of Meldrum's acid (pKa ≈ 4.97) facilitates its acylation to form the desired product.[6][7]

Synthetic Workflow

The following diagram illustrates a typical synthetic workflow for the preparation of the title compound.

Caption: Simplified mechanism of Meldrum's acid acylation.

Application in Drug Development: The Synthesis of Sitagliptin

The primary and most significant application of this compound is as a key intermediate in the synthesis of Sitagliptin. [2][3][4]Sitagliptin is a highly effective oral medication for the treatment of type 2 diabetes, functioning as a dipeptidyl peptidase-4 (DPP-4) inhibitor. [8]DPP-4 inhibitors work by preventing the breakdown of incretin hormones, which play a crucial role in regulating blood sugar levels. [8]

Role in the Sitagliptin Synthesis Pathway

In the synthesis of Sitagliptin, the acylated Meldrum's acid derivative serves as a potent C-acylation agent. It reacts with a chiral amine, typically a protected β-amino acid derivative, to form a β-keto amide. This reaction is a critical step in constructing the core structure of the Sitagliptin molecule. The high reactivity of the acylated Meldrum's acid allows for efficient amide bond formation under relatively mild conditions.

The subsequent steps in the Sitagliptin synthesis typically involve the stereoselective reduction of the ketone and deprotection to yield the final active pharmaceutical ingredient. The use of this Meldrum's acid-based approach offers several advantages, including high yields and the ability to introduce the desired side chains with excellent control.

Chemical Reactivity and Further Transformations

Acylated Meldrum's acid derivatives are known for their unique reactivity. The 1,3-dicarbonyl system, constrained within the six-membered ring, makes the acyl group highly susceptible to nucleophilic attack. Upon heating, these compounds can undergo thermal decomposition to generate highly reactive acylketene intermediates. [6]This reactivity can be harnessed for various synthetic transformations, including cycloaddition reactions and the synthesis of other heterocyclic systems.

In the context of Sitagliptin synthesis, the reaction with amines proceeds through a nucleophilic acyl substitution mechanism. The amine attacks the exocyclic carbonyl carbon, leading to the opening of the dioxane-dione ring and subsequent formation of the desired β-keto amide.

Analytical Characterization

While specific, publicly available spectra for this compound are limited, its characterization would rely on standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include singlets for the two methyl groups of the dioxane ring, a singlet or multiplet for the methylene protons of the acetyl group, and multiplets in the aromatic region corresponding to the 4-fluorophenyl group.

-

¹³C NMR: Would show characteristic signals for the carbonyl carbons of the dioxane-dione ring and the acetyl group, the quaternary carbon of the dioxane ring, the methyl carbons, and the carbons of the aromatic ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations of the dione and the acetyl group, typically in the range of 1650-1780 cm⁻¹. [9]* Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound and provide information about its fragmentation pattern.

For closely related acylated Meldrum's acid derivatives, characteristic IR absorption bands for the carbonyl groups are observed around 1775, 1740, and 1686 cm⁻¹. [9]¹H and ¹³C NMR spectra of similar compounds show the expected resonances for the aliphatic and aromatic protons and carbons. [9][10]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. [11][12][13][14][15]* Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. [11][12][13][14]* Storage: Store in a tightly sealed container in a cool, dry place. [11]* Fire Safety: In case of fire, use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam as extinguishing media. [12][15]* Disposal: Dispose of in accordance with local, state, and federal regulations.

Meldrum's acid and its derivatives are generally considered to be irritants to the skin, eyes, and respiratory system. [12][13]Therefore, minimizing exposure is crucial.

Conclusion

This compound stands as a testament to the power of strategic synthetic design in modern pharmaceutical chemistry. Its role as a key intermediate in the synthesis of Sitagliptin highlights the importance of developing versatile and highly reactive building blocks to streamline the production of life-saving medicines. This guide has provided a comprehensive overview of its properties, synthesis, and applications, offering valuable insights for researchers and professionals in the field of drug development. A thorough understanding of the chemistry and handling of this important intermediate will continue to be essential for the advancement of pharmaceutical manufacturing.

References

- TCI Chemicals. (n.d.). Safety Data Sheet: Meldrum's Acid (=2,2-Dimethyl-1,3-dioxane-4,6-dione).

- Fisher Scientific. (n.d.). Safety Data Sheet: 1,3-Dioxane-4,6-dione, 2,2-dimethyl-.

- Chen, B. et al. (1991). Meldrum's Acid in Organic Synthesis. Heterocycles, 32(3), 529-569.

- Masoudi, M., et al. (2016). An efficient one-pot three-component reaction of pyrrole with aryl glyoxal derivatives and Meldrum's acid. Organic Chemistry Research, 2(2), 119-126.

- Xu, F., et al. (2021).

- Kim, H. J., et al. (2021). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. Molecules, 26(21), 6489.

- Hansen, K. B., et al. (2009). Highly efficient asymmetric synthesis of sitagliptin. Journal of the American Chemical Society, 131(25), 8798-8804.

- AK Scientific, Inc. (n.d.). Safety Data Sheet: Meldrum's acid.

- Lin, K., Cai, Z., & Zhou, W. (2013). Practical and Economical Approach to Synthesize Sitagliptin.

- ChemBlink. (n.d.). 2,2-DIMETHYL-5-(PHENYLMETHYLENE)-1,3-DIOXANE-4,6-DIONE Safety Data Sheets.

-

PubChem. (n.d.). 2,2-Dimethyl-5-[2-(2,4,5-trifluoro-phenyl)-acetyl]-d[5][11]ioxane-4,6-dione. Retrieved from [Link].

- Santa Cruz Biotechnology. (n.d.). Meldrum's Acid Safety Data Sheet.

- Gallwitz, B. (2019). Clinical Use of DPP-4 Inhibitors. Frontiers in Endocrinology, 10, 389.

- Janikowska, K., Rachon, J., & Makowiec, S. (2014). Acyl Meldrum's acid derivatives: Application in organic synthesis. Russian Chemical Reviews, 83(7), 620-637.

- Beutler, U., et al. (2005). Meldrum's acids as acylating agents in the catalytic intramolecular Friedel-Crafts reaction. The Journal of Organic Chemistry, 70(4), 1316-1328.

-

Wikipedia. (n.d.). Meldrum's acid. Retrieved from [Link].

- Oikawa, Y., Yoshioka, T., Sugano, K., & Yonemitsu, O. (1988). Methyl β-oxo-benzenebutanoate from phenylacetyl chloride and meldrum's acid. Organic Syntheses, 67, 143.

- Nawi, N. S. M., et al. (2021).

- McNab, H., & Monahan, L. C. (1989). Phenylhydrazone derivatives of Meldrum's acid: crystal and molecular structures of 2,2-dimethyl-1,3-dioxan-4,5,6-trione 5-(2-nitrophenylhydrazone)(1) and 2,2-dimethyl-1,3-dioxan-4,5,6-trione 5-(2-chlorophenylhydrazone)(2). Journal of the Chemical Society, Perkin Transactions 2, (4), 419-423.

- Li, R., et al. (2009). 5-[(4-Acetylphenyl)aminomethylene]-2,2-dimethyl-1,3-dioxane-4,6-dione. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1616.

Sources

- 1. 2,2-Dimethyl-5-[2-(2,4,5-trifluoro-phenyl)-acetyl]-[1,3]dioxane-4,6-dione | C14H11F3O5 | CID 49784075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione_TargetMol [targetmol.com]

- 6. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 7. 2,2-Dimethyl-1,3-dioxane-4,6-dione | 2033-24-1 [chemicalbook.com]

- 8. Sitagliptin – All About Drugs [allfordrugs.com]

- 9. orgchemres.org [orgchemres.org]

- 10. ir.uitm.edu.my [ir.uitm.edu.my]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. aksci.com [aksci.com]

- 14. echemi.com [echemi.com]

- 15. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

An In-Depth Technical Guide to the Solubility of 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione, a key pharmaceutical intermediate. In the absence of extensive published quantitative data for this specific molecule, this document synthesizes foundational chemical principles to predict its solubility behavior across a range of common organic solvents. We delve into the structural components of the molecule, analyzing the contributions of the polar Meldrum's acid core and the non-polar fluorophenylacetyl substituent. The core of this guide is a detailed, field-proven experimental protocol for the accurate determination of solubility using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This document is designed to equip researchers and drug development professionals with both the theoretical framework and the practical tools necessary to effectively work with this compound.

Introduction and Molecular Overview

This compound is a derivative of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), a versatile reagent in organic synthesis.[1][2] The parent Meldrum's acid is a white crystalline solid known for its notable acidity (pKa ≈ 4.97) and its general solubility in polar organic solvents such as acetone and alcohols, with limited solubility in non-polar media.[1] The title compound is distinguished by the addition of a 4-fluorophenylacetyl group at the C5 position, a modification that significantly influences its physicochemical properties, including solubility.

Understanding the solubility of this intermediate is critical for its application in pharmaceutical synthesis, dictating choices for reaction media, purification strategies (e.g., crystallization), and formulation development.

Molecular Structure Analysis

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[3] The structure of this compound can be deconstructed into three key regions, each contributing to its overall polarity and solubility profile.

-

Meldrum's Acid Core: This heterocyclic system contains four oxygen atoms, including two carbonyl groups and two ether linkages. This region is highly polar and capable of acting as a hydrogen bond acceptor. Its polarity is the primary driver for solubility in polar solvents.[4]

-

4-Fluorophenyl Group: This is a bulky, non-polar, aromatic substituent. The phenyl ring is hydrophobic, which will tend to decrease solubility in highly polar, protic solvents like water or methanol, but increase affinity for aromatic or less polar solvents like toluene, dichloromethane, and ethyl acetate. The fluorine atom is highly electronegative but is a poor hydrogen bond acceptor; its primary effect is to modulate the electronic properties of the phenyl ring rather than significantly increasing polarity.[5]

-

Acetyl Linker: The carbonyl group in the acetyl linker is another polar site and a hydrogen bond acceptor, contributing to interactions with polar solvents.

Predicted Solubility Profile

Based on the structural analysis, a qualitative solubility profile can be predicted. This serves as a hypothesis to be confirmed by experimental determination. The principle of "like dissolves like" suggests that solvents with similar polarity and hydrogen bonding capabilities to the solute will be most effective.[3][6]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), Ethyl Acetate | High to Moderate | These solvents can effectively solvate the polar Meldrum's acid core and acetyl linker via dipole-dipole interactions. The moderate polarity accommodates the non-polar fluorophenyl group. |

| Polar Protic | Methanol, Ethanol | Moderate to Low | While the alcohol's hydroxyl group can interact with the polar core, the large, non-polar fluorophenyl group will disrupt the strong hydrogen-bonding network of the solvent, likely limiting solubility compared to polar aprotic solvents.[7] |

| Non-Polar Aromatic | Toluene | Low | The aromatic nature of toluene will have some affinity for the fluorophenyl ring, but it is unlikely to be sufficient to overcome the high polarity of the Meldrum's acid core. |

| Non-Polar Aliphatic | Hexane, Heptane | Very Low / Insoluble | The significant polarity mismatch between the solute and these aliphatic hydrocarbon solvents will result in poor solubility. |

| Chlorinated | Dichloromethane (DCM) | Moderate | DCM has an intermediate polarity and can effectively solvate a wide range of organic molecules, likely providing moderate solubility for the target compound. |

Experimental Determination of Solubility: A Standard Protocol

The following protocol describes the definitive "shake-flask" method for determining the thermodynamic equilibrium solubility of the compound at a specified temperature (e.g., 25 °C).[8][9][10] This method is considered the gold standard for its accuracy and reliability.

Principle

An excess amount of the solid compound is agitated in a specific solvent for a prolonged period, allowing the system to reach thermodynamic equilibrium between the dissolved and undissolved states. After equilibrium is achieved, the saturated solution is separated from the excess solid, and the concentration of the dissolved compound is accurately measured, typically by HPLC.

Materials and Equipment

-

This compound (ensure high purity, >98%)

-

HPLC-grade organic solvents (as per Table 1)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Orbital shaker or rotator with temperature control

-

Analytical balance (4-decimal place)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reversed-phase HPLC column (e.g., C18, 5 µm, 4.6 x 150 mm)

Experimental Workflow

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Best Meldrum Acid: Properties, Synthesis & Key Applications [gunjalindustries.com]

- 3. youtube.com [youtube.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 6. tutorchase.com [tutorchase.com]

- 7. m.youtube.com [m.youtube.com]

- 8. enamine.net [enamine.net]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. bioassaysys.com [bioassaysys.com]

Methodological & Application

The Synthetic Utility of 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione: A Versatile Intermediate in Modern Organic Synthesis

Introduction: Unveiling a Powerful Synthetic Building Block

In the landscape of modern organic synthesis, the quest for versatile and highly reactive intermediates is paramount for the efficient construction of complex molecular architectures. Among these, derivatives of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) have garnered significant attention due to their unique structural features and broad spectrum of reactivity.[1][2] This guide delves into the specific applications of 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione , a specialized acyl Meldrum's acid derivative. While direct literature on this exact molecule is sparse, its synthetic utility can be confidently extrapolated from the well-established chemistry of its close analogs and the parent Meldrum's acid scaffold.[3][4]

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed application notes and robust protocols for the synthesis and utilization of this valuable compound. We will explore its role as a key intermediate, particularly as a precursor to valuable β-keto esters, and discuss its potential in the synthesis of diverse heterocyclic systems.[1][5]

Core Synthesis: Preparation of this compound

The primary route to 5-acyl Meldrum's acid derivatives involves the acylation of Meldrum's acid with an appropriate acylating agent, typically an acyl chloride, in the presence of a base like pyridine.[3][4] The following protocol is adapted from a well-established procedure for the synthesis of the non-fluorinated analog, 2,2-dimethyl-5-phenylacetyl-1,3-dioxane-4,6-dione.[3]

Reaction Scheme:

Caption: General scheme for the synthesis of the target molecule.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Quantity (g or mL) |

| Meldrum's Acid | 2033-24-1 | 144.12 | 165 | 23.75 g |

| 4-Fluorophenylacetyl chloride | 58575-76-5 | 172.59 | 160 | 27.61 g |

| Anhydrous Pyridine | 110-86-1 | 79.10 | 400 | 32.5 mL |

| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 | - | ~150 mL |

| 2 N Hydrochloric Acid (HCl) | 7647-01-0 | - | - | ~200 mL |

| Saturated Sodium Chloride Solution | - | - | - | ~30 mL |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | - | As needed |

Procedure:

-

Reaction Setup: In a 300-mL round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve 23.75 g (165 mmol) of recrystallized Meldrum's acid in 65 mL of anhydrous dichloromethane.

-

Cooling and Base Addition: Cool the flask in an ice bath. With continuous stirring under an inert atmosphere (e.g., argon), add 32.5 mL (400 mmol) of anhydrous pyridine over a period of 10 minutes.

-

Acylation: Prepare a solution of 27.61 g (160 mmol) of 4-fluorophenylacetyl chloride in 50 mL of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture via the dropping funnel over 2 hours, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, continue stirring the mixture at 0°C for 1 hour, and then allow it to warm to room temperature and stir for an additional hour. The reaction mixture will typically appear as an orange, cloudy suspension.

-

Work-up:

-

Dilute the reaction mixture with 35 mL of dichloromethane.

-

Pour the mixture into 100 mL of 2 N hydrochloric acid containing crushed ice.

-

Separate the organic layer. Extract the aqueous layer twice with 25-mL portions of dichloromethane.

-

Combine the organic layers and wash them twice with 25-mL portions of 2 N hydrochloric acid, followed by one wash with 30 mL of saturated sodium chloride solution.

-

-

Isolation: Dry the organic phase over anhydrous sodium sulfate. Remove the solvent using a rotary evaporator to yield the crude product as a pale-yellow solid. This product is often used in the subsequent step without further purification.[3]

Primary Application: A Superior Precursor for β-Keto Esters

One of the most significant applications of 5-acyl Meldrum's acid derivatives is their role as highly effective precursors for the synthesis of β-keto esters.[5][6] The reaction proceeds via alcoholysis, where the acyl Meldrum's acid is refluxed in an alcohol, leading to the formation of the corresponding β-keto ester, acetone, and carbon dioxide. This method offers a general and versatile route to a wide range of β-keto esters.[6]

Reaction Scheme: Conversion to Methyl 3-(4-fluorophenyl)-3-oxopropanoate

Caption: Alcoholysis of the target molecule to yield a β-keto ester.

Detailed Experimental Protocol: Synthesis of Methyl 3-(4-fluorophenyl)-3-oxopropanoate

Materials:

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Quantity (g or mL) |

| This compound | - | 280.25 | ~160 | From previous step |

| Anhydrous Methanol | 67-56-1 | 32.04 | - | 250 mL |

Procedure:

-

Reaction Setup: Transfer the crude this compound obtained from the previous synthesis into a round-bottomed flask.

-

Alcoholysis: Add 250 mL of anhydrous methanol to the flask.

-

Reflux: Heat the mixture to reflux and maintain it for 2.5 hours.

-

Isolation: After the reaction is complete, remove the methanol using a rotary evaporator.

-

Purification: Purify the residual oil by distillation under reduced pressure to obtain the pure methyl 3-(4-fluorophenyl)-3-oxopropanoate.

Expanded Synthetic Potential: Gateway to Heterocyclic Scaffolds

Beyond their utility in β-keto ester synthesis, acyl Meldrum's acid derivatives are valuable precursors for a variety of heterocyclic compounds.[7] The highly electrophilic nature of the acyl group and the inherent reactivity of the Meldrum's acid moiety allow for a range of cyclization and condensation reactions with various nucleophiles.[8]

Conceptual Pathways to Heterocycles:

-

Pyranone Synthesis: Acyl Meldrum's acids can undergo thermal cycloaddition reactions with electron-rich alkenes, such as vinyl ethers, to generate substituted pyran-4-ones.[9] This transformation proceeds through an acylketene intermediate formed by the thermal decomposition of the Meldrum's acid derivative.

-

Reactions with Nitrogen Nucleophiles: Treatment of 5-acyl Meldrum's acid derivatives with various nitrogen-containing nucleophiles, such as amines, hydrazines, and hydroxylamines, can lead to the formation of a diverse array of nitrogen-containing heterocycles, including pyridones and pyrazoles.[8]

Illustrative Workflow for Heterocycle Synthesis:

Caption: Potential synthetic pathways from the target molecule to heterocyclic compounds.

Conclusion and Future Outlook

This compound stands as a highly promising and versatile intermediate in organic synthesis. Its straightforward preparation from readily available starting materials and its predictable reactivity make it an invaluable tool for synthetic chemists. The primary application as a precursor to β-keto esters provides a reliable and efficient method for accessing these important synthetic building blocks. Furthermore, its potential for elaboration into a wide array of complex heterocyclic structures underscores its significance in medicinal chemistry and drug discovery, where the introduction of a fluorophenyl moiety is often a key strategy for modulating biological activity. As the demand for novel and efficient synthetic methodologies continues to grow, the applications of specialized Meldrum's acid derivatives like the one discussed herein are poised for significant expansion.

References

-

5-(1-Aryl-3-oxo-3-phenylpropyl)-2,2-dimethyl-1,3-dioxane-4,6-diones: synthesis and reactions with N-nucleophiles. ResearchGate. Available from: [Link]

-

Acylation Studies with Meldrum's Acid. Request PDF - ResearchGate. Available from: [Link]

-

The Reactions of N,N′-Diphenyldithiomalondiamide with Arylmethylidene Meldrum's Acids. Available from: [Link]

-

Synthesis of 5-(2-Chloroalkyl)-2,2-dimethyl-1,3-dioxane-4,6-diones. ResearchGate. Available from: [Link]

-

THE SYNTHESIS OF 2-ALKYL-4-PYRONES FROM MELDRUM'S ACID. Organic Syntheses. Available from: [Link]

-

Preparation of 2,2-dimethyl-5-R-1,3-dioxane-4,6-dione derivatives. ResearchGate. Available from: [Link]

-

The Catalytic Intramolecular Friedel-Crafts Acylation of Meldrum's Acid Derivatives and The Total Synthesis of Taiwaniaquinol B. UWSpace - University of Waterloo. Available from: [Link]

-

Acylation of Meldrum's acid. YouTube. Available from: [Link]

-

Meldrum's acid. Organic Syntheses Procedure. Available from: [Link]

-

Preparation of a Donor-Acceptor Stenhouse Adduct (DASA). Organic Syntheses. Available from: [Link]

-

Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of .beta.-keto esters. Semantic Scholar. Available from: [Link]

-

Synthesis of α‐fluoro‐β‐keto ester derivatives 6. ResearchGate. Available from: [Link]

-

Reactions of 5-formyl-and 5-acyl-3,4-dihydro-2H-pyrans and their annelated analogs with nucleophiles. ResearchGate. Available from: [Link]

-

Synthetic return of the Meldrum's acid. 2,2-dimethyl-1,3-dioxane- 4,6-dione assisted formation of tetrahydroquinolin-2-one derivatives. Short synthetic pathway to the biologically useful scaffold. ResearchGate. Available from: [Link]

-

Meldrum's acid. Wikipedia. Available from: [Link]

-

Synthesis of β‐ketoesters using Acetyl meldrum's acid with alcohol. ResearchGate. Available from: [Link]

-

Synthesis of β-ketoesters from renewable resources and Meldrum's acid. RSC Publishing. Available from: [Link]

-

Meldrum's acid. Grokipedia. Available from: [Link]

Sources